molecular formula C11H9BrOS B186758 2-Bromo-5-(4-methoxyphenyl)thiophene CAS No. 54095-24-8

2-Bromo-5-(4-methoxyphenyl)thiophene

Cat. No. B186758
CAS RN: 54095-24-8
M. Wt: 269.16 g/mol
InChI Key: JERXMXIBBDYMDR-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)thiophene is a chemical compound with the molecular formula C11H9BrOS . It is a white to yellow solid and is used in the synthesis of various pharmaceutical and chemical products .


Synthesis Analysis

The synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene involves the Sonogashira cross-coupling reaction . This reaction involves the coupling of 2-bromo-5-(4-methoxyphenyl)thiophene and 1-ethynyl-2-(methylsulfanyl)benzene to form 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(4-methoxyphenyl)thiophene is represented by the linear formula C11H9BrOS . The InChI code for this compound is 1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3 .


Chemical Reactions Analysis

The compound undergoes electrophilic cyclization when reacted with iodine, resulting in the formation of 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene . Further reactions such as Stille and Sonogashira coupling can lead to the formation of new 3-substituted 2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene derivatives .


Physical And Chemical Properties Analysis

2-Bromo-5-(4-methoxyphenyl)thiophene is a white to yellow solid . It has a molecular weight of 269.16 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Properties

2-Bromo-5-(4-methoxyphenyl)thiophene has been utilized in various synthesis processes. For instance, it served as a precursor in the creation of novel benzothiophene derivatives through cyclization reactions, indicating potential pharmacological interest (Hama, Algso, Kavak, & Kıvrak, 2020). Additionally, this compound has been involved in the synthesis of thiophene derivatives with applications as photostabilizers for rigid poly(vinyl chloride), demonstrating its utility in material science (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Electrochemical and Optical Properties

Research has shown that derivatives of 2-Bromo-5-(4-methoxyphenyl)thiophene can be used in the development of materials with unique electrochemical and optical properties. For example, the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from a related compound has been explored for potential device applications due to its favorable properties such as lower oxidation potential and stable conducting state (Cihaner & Önal, 2007).

Molecular Electronics

In the field of molecular electronics, derivatives of this compound have been used as building blocks for the synthesis of various molecular wires, demonstrating its significance in the development of new electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Pharmacological Potential

Some studies have investigated the pharmacological aspects of derivatives of 2-Bromo-5-(4-methoxyphenyl)thiophene. For instance, the selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction has been reported, along with an exploration of its pharmacological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Corrosion Inhibition

The compound has also shown potential in the field of corrosion inhibition. A study reported the synthesis and characterization of a novel triazole-based compound involving 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and its application in corrosion inhibition of mild steel (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Future Directions

The future directions for the use of 2-Bromo-5-(4-methoxyphenyl)thiophene could involve its use in the synthesis of new benzothiophene derivatives of potential pharmacological interest . These compounds could be used in the development of new drugs and therapies.

properties

IUPAC Name

2-bromo-5-(4-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERXMXIBBDYMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358525
Record name 2-bromo-5-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(4-methoxyphenyl)thiophene

CAS RN

54095-24-8
Record name 2-bromo-5-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AK Hama, MAS Algso, E Kavak, A Kivrak - Russian Journal of Organic …, 2020 - Springer
The Sonogashira cross coupling reaction of 2-bromo-5-(4-methoxyphenyl)thiophene and 1-ethynyl-2-(methylsulfanyl)benzene gave 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]…
Number of citations: 3 link.springer.com
SG Chong, S Suzuki, T Suzuki… - Bulletin of the Chemical …, 2023 - journal.csj.jp
4-Methoxyphenyl-substituted di(2-thienyl)methyliums were designed and synthesized as a new class of cationic dyes exhibiting absorption in the visible (Vis) and near-infrared (NIR) …
Number of citations: 1 www.journal.csj.jp
Z Luo, Y Huang, G Wei, X Cheng, M Prehm… - Liquid …, 2008 - Taylor & Francis
Novel amphiphilic block molecules consisting of a rigid 2‐phenylthiophene or 5‐phenylbithienyl core, with a polar glycerol group attached to the phenyl ring and one or two alkyl chains …
Number of citations: 17 www.tandfonline.com
E Bey, S Marchais-Oberwinkler, R Werth… - Journal of medicinal …, 2008 - ACS Publications
17β-Estradiol (E2), the most potent female sex hormone, stimulates the growth of mammary tumors and endometriosis via activation of the estrogen receptor α (ERα). 17β-…
Number of citations: 130 pubs.acs.org
E Bey, S Marchais-Oberwinkler, M Negri… - Journal of medicinal …, 2009 - ACS Publications
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is responsible for the catalytic reduction of weakly active E1 to highly potent E2. E2 stimulates the proliferation of hormone-…
Number of citations: 100 pubs.acs.org
E Bey, S Marchais-Oberwinkler, R Werth… - Development of a New …, 2008 - core.ac.uk
Paper III abstract: 17β-Estradiol (E2), the most potent female sex hormone, stimulates the growth of mammary tumours and endometriosis via activation of the estrogen receptor α (ERα). …
Number of citations: 3 core.ac.uk
Y Huang, Z Luo, X Cheng, C Tschierske - Liquid Crystals, 2009 - Taylor & Francis
4‐(5‐Alkylthien‐2‐yl)phenyl 4‐alkoxybenzoates and 4‐(5‐cyanothien‐2‐yl)phenyl 4‐alkoxbenzoates are synthesised by using Pd (0) catalysed coupling reactions as key steps. The …
Number of citations: 13 www.tandfonline.com
R Samae, P Surawatanawong… - European Journal of …, 2016 - Wiley Online Library
The synthesis, photophysical and electrochemical properties, and photovoltaic performances in dye‐sensitized solar cells (DSSCs) of five new metal‐free organic sensitizers with a …
K Kobayashi, MSM Ahmed, A Mori - Tetrahedron, 2006 - Elsevier
Syntheses of 2,5-diarylthiazole and 2,5-diarylthiophene derivatives bearing ethynylene and thienylene spacers are performed. With the methods for coupling reactions of terminal …
Number of citations: 56 www.sciencedirect.com
E Bey, S Marchais-Oberwinkler, M Negri… - … of a New Class of Potent … - core.ac.uk
Paper IV abstract: 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is responsible for the catalytic reduction of weakly active E1 to highly potent E2. E2 stimulates the proliferation …
Number of citations: 3 core.ac.uk

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